Nickel/iron/sulfur cluster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

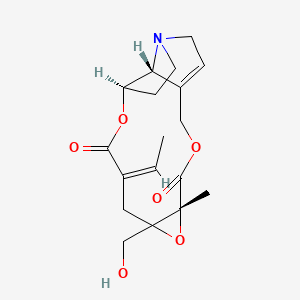

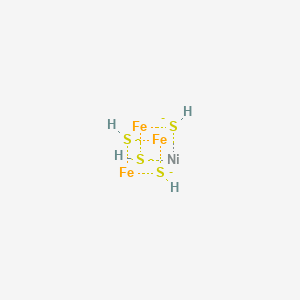

NiFe3S4 cluster is a nickel-iron-sulfur cluster in which the nickel and iron atoms are linked by bridging sulfur atoms in a cubane-type structure with the ratio Ni:Fe:S = 1:3:4.

Aplicaciones Científicas De Investigación

1. Catalysis and Enzyme Function

Nickel/iron/sulfur clusters play a crucial role in various enzymatic reactions. For example, the nickel-dependent carbon monoxide dehydrogenase (CODH) utilizes a unique heterometallic nickel-iron-sulfur cluster, known as the C-cluster, for catalyzing the interconversion of CO and CO2. This complex metalloenzyme requires specific assembly machinery to form a fully functional C-cluster. The process of nickel incorporation into the C-cluster depends on a maturation factor, CooC, with a detailed mechanism that remains under investigation (Wittenborn et al., 2019).

2. Electron Transfer and Redox Chemistry

Iron-sulfur clusters, including those with nickel, are vital in electron transfer and redox chemistry. These clusters are involved in diverse biological processes such as nitrogen fixation, respiration, and photosynthesis. The low-lying electronic states of these clusters are key to their reactivity, although they cannot be directly observed. Quantum calculations have shed light on these electronic levels, highlighting limitations in long-standing models of their electronic structure (Sharma et al., 2014).

3. Biological Sensing

Nickel/iron/sulfur clusters in proteins exhibit diverse physicochemical properties, enabling them to function as sensors in biological systems. These clusters react to environmental conditions such as oxygen levels, oxidative stress, and metabolic nutritional status. Their reactivity and fragility make them suitable for various roles, including gene regulation and transcriptional modulation (Crack et al., 2014).

4. Energy Metabolism and Human Disease

Certain nickel/iron/sulfur clusters, such as those in Neuro-2a cells, can influence cellular energy metabolism. They can mediate changes characterized by inhibition of oxidative phosphorylation and enhancement of glycolysis, contributing to nickel-induced neurotoxicity. MicroRNA-210 regulates mitochondrial energy metabolism by repressing iron-sulfur cluster assembly proteins, impacting ISC-containing metabolic enzymes (He et al., 2014).

5. Iron-Sulfur Cluster Biogenesis

Iron-sulfur cluster biogenesis is a crucial process in various organisms, including plants. These clusters serve as enzyme cofactors mainly in electron transfer and catalysis. In plants and algae, iron-sulfur cluster assembly pathways of bacterial origin are localized in mitochondria and plastids, where there is high demand for these cofactors. Discoveries of novel iron-sulfur proteins involved in epigenetics and DNA metabolism highlight their importance beyond photosynthesis and respiration (Balk & Schaedler, 2014).

6. Photocatalytic Applications

Nickel sulfide clusters have been employed in photocatalytic applications, such as hydrogen evolution. For instance, few-atom clusters composed of nickel and sulfur installed into a metal-organic framework demonstrated the ability to produce hydrogen gas upon irradiation, showcasing their potential in solar fuel applications (Peters et al., 2016).

Propiedades

Nombre del producto |

Nickel/iron/sulfur cluster |

|---|---|

Fórmula molecular |

Fe3H4NiS4-4 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

iron;nickel;sulfanide |

InChI |

InChI=1S/3Fe.Ni.4H2S/h;;;;4*1H2/p-4 |

Clave InChI |

BXJQANOJJIJKIL-UHFFFAOYSA-J |

SMILES canónico |

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[11C]Phno](/img/structure/B1236458.png)